molecular formula C9H15NO4S B1486725 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid CAS No. 1203045-74-2

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1486725
CAS No.: 1203045-74-2
M. Wt: 233.29 g/mol
InChI Key: VQMFTCLAUIDDFL-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO4S and a molecular weight of 233.29 g/mol It is characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which in turn is connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions .

Scientific Research Applications

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(Cyclopropylsulfonyl)piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring.

    1-(Cyclopropylsulfonyl)pyrrolidine-3-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-(Cyclopropylsulfonyl)piperidine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Properties

IUPAC Name

1-cyclopropylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMFTCLAUIDDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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